3-Hydroxy Midostaurin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

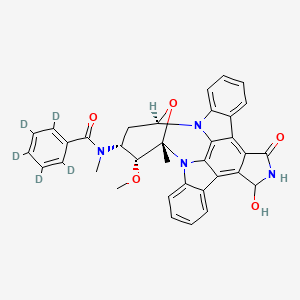

Structure

3D Structure

Properties

Molecular Formula |

C35H30N4O5 |

|---|---|

Molecular Weight |

591.7 g/mol |

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |

InChI |

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4D,5D,6D,11D,12D |

InChI Key |

ZZSBPGIGIUFJRA-XHHVRTAYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)C(NC7=O)O)[2H])[2H] |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxy Midostaurin-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Midostaurin-d5 is the deuterated analog of 3-Hydroxy Midostaurin, a primary and pharmacologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. Midostaurin is a critical therapeutic agent approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. The parent drug, Midostaurin, undergoes extensive hepatic metabolism, primarily via the CYP3A4 enzyme, leading to the formation of two major active metabolites: CGP62221 (O-demethylated) and CGP52421 (hydroxylated)[1][2][3]. 3-Hydroxy Midostaurin is also known as CGP52421[2][4].

Due to its structural similarity to the endogenous metabolite, this compound serves as an ideal internal standard for bioanalytical applications. The incorporation of five deuterium atoms results in a molecule that is chemically identical to its non-deuterated counterpart but possesses a distinct, higher mass-to-charge ratio (m/z). This property allows for its use in liquid chromatography-mass spectrometry (LC-MS) based assays to ensure precise and accurate quantification of Midostaurin and its metabolites in complex biological matrices such as plasma and serum.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in the metabolic pathway of Midostaurin, and detailed experimental protocols for its application as an internal standard in pharmacokinetic and therapeutic drug monitoring studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C35H25D5N4O5 | [5][6] |

| Molecular Weight | 591.67 g/mol | [5] |

| Synonyms | CGP52421-d5 | [5][7] |

| Storage Conditions | Store at -20°C | [5] |

Role in Midostaurin Metabolism and Pharmacokinetics

Midostaurin is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system[1]. This metabolic process generates two major active metabolites: CGP62221 (the O-demethylated product) and CGP52421 (the hydroxylated product, 3-Hydroxy Midostaurin)[2][3][4]. Both metabolites, like the parent drug, are potent kinase inhibitors[8].

The pharmacokinetic profiles of Midostaurin and its metabolites are complex and time-dependent. Following multiple oral doses, the concentrations of Midostaurin and CGP62221 initially increase and then decline to a steady state. In contrast, the concentration of CGP52421 (3-Hydroxy Midostaurin) steadily increases, reaching significantly higher levels than the parent drug at steady state[3][4].

The table below summarizes key pharmacokinetic parameters for Midostaurin and its major metabolites.

| Compound | Half-life (t½) | Contribution to Total Plasma Concentration (AUC) at Steady State |

| Midostaurin | ~19-21 hours[1] | ~22%[1] |

| CGP62221 (O-Desmethyl Midostaurin) | ~32 hours[1] | ~28%[1] |

| CGP52421 (3-Hydroxy Midostaurin) | ~482 hours[1] | ~38%[1] |

The prolonged half-life and high plasma concentrations of 3-Hydroxy Midostaurin underscore the importance of its accurate quantification in pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the necessary precision and accuracy in these measurements.

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of Midostaurin and its metabolites in human plasma using this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.

Bioanalytical Method for Midostaurin and Metabolites using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma sample, add 50 µL of an internal standard working solution containing this compound in methanol.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 10 seconds.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 3.5 µm particle size).

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time to ensure separation of the analytes.

3. Mass Spectrometry Parameters

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Heated electrospray ionization (HESI) in positive ion mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Mass Transitions (m/z):

-

Midostaurin: Precursor ion -> Product ion

-

3-Hydroxy Midostaurin: Precursor ion -> Product ion

-

This compound (Internal Standard): Precursor ion -> Product ion

-

4. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.

-

The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Visualizations

Midostaurin Metabolism

The following diagram illustrates the metabolic conversion of Midostaurin to its major active metabolites, 3-Hydroxy Midostaurin (CGP52421) and O-Desmethyl Midostaurin (CGP62221), primarily by the CYP3A4 enzyme.

Experimental Workflow for Bioanalysis

This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Midostaurin and its metabolites using this compound as an internal standard.

Midostaurin's Mechanism of Action: FLT3 Signaling Pathway Inhibition

Midostaurin and its active metabolites exert their therapeutic effect by inhibiting multiple receptor tyrosine kinases, with a key target being FLT3[8]. In FLT3-mutated AML, the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT[9][10]. Midostaurin binds to the ATP-binding site of the FLT3 kinase domain, blocking its autophosphorylation and subsequent activation of these downstream pathways, ultimately inducing apoptosis in leukemic cells[11][12].

Conclusion

This compound is an indispensable tool for researchers and clinicians working with the anti-cancer agent Midostaurin. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for therapeutic drug monitoring and pharmacokinetic studies. A thorough understanding of Midostaurin's metabolism and the pharmacokinetic profile of its active metabolites, such as 3-Hydroxy Midostaurin, is essential for optimizing treatment strategies and ensuring patient safety. The detailed protocols and diagrams provided in this guide serve as a valuable resource for professionals in the fields of oncology, pharmacology, and drug development.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. ascopubs.org [ascopubs.org]

- 5. glpbio.com [glpbio.com]

- 6. This compound (CGP52421-d5) | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cancercareontario.ca [cancercareontario.ca]

- 12. What is the mechanism of Midostaurin? [synapse.patsnap.com]

3-Hydroxy Midostaurin-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of 3-Hydroxy Midostaurin-d5. This deuterated analog of a primary Midostaurin metabolite is a critical tool in pharmacokinetic and metabolic research, particularly in the development of therapies targeting FMS-like tyrosine kinase-3 (FLT3).

Core Chemical Properties

This compound is a stable isotope-labeled version of 3-Hydroxy Midostaurin, a biologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin (PKC412). The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Midostaurin and its metabolites in biological matrices.

| Property | Value | Source |

| Synonyms | CGP52421-d5 | [1] |

| Molecular Formula | C35H25D5N4O4 | [2] |

| Molecular Weight | 591.67 g/mol | [1] |

| CAS Number | Not available (Unlabeled: 179237-49-1) | [3] |

| IUPAC Name | N-((5S, 6R, 7R, 9R)-16-hydroxy-6-methoxy-5-methyl-14-oxo-6, 7, 8, 9, 15, 16-hexahydro-5H, 14H-17-oxa-4b, 9a, 15-triaza-5, 9-methanodibenzo[b, h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-(methyl-d3)benzamide-d2 | [4] |

| Physical Form | Solid | N/A |

| Solubility | General advice suggests dissolving in an appropriate organic solvent. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective. | [1] |

| Stereochemistry | Typically available as a mixture of diastereomers. | [4] |

Biological Activity and Role in Signaling Pathways

3-Hydroxy Midostaurin, the non-deuterated parent compound, is an active metabolite of Midostaurin and a potent inhibitor of several protein kinases, most notably FMS-like tyrosine kinase-3 (FLT3).[1] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5]

Both Midostaurin and its 3-hydroxy metabolite inhibit the autophosphorylation of FLT3, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, including the STAT5, PI3K/Akt, and MAPK pathways.[6][7] This inhibition ultimately leads to cell cycle arrest and apoptosis in leukemia cells harboring FLT3 mutations.[8] The IC50 values for 3-Hydroxy Midostaurin against FLT3 autophosphorylation are approximately 132 nM in culture medium and 9.8 μM in plasma.[9]

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Midostaurin and its metabolites in biological samples such as plasma or serum.[4] A detailed synthesis protocol for this deuterated compound is not publicly available as it is typically offered as a custom synthesis product by specialized chemical vendors.[10]

Below is a representative workflow for a validated LC-MS/MS assay for Midostaurin, incorporating this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

Aliquoting : Transfer a small volume (e.g., 100 µL) of the biological matrix (plasma or serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a known concentration of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to the sample.

-

Protein Precipitation : Add a larger volume of cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to the sample to precipitate proteins.

-

Vortexing and Centrifugation : Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully collect the supernatant, which contains the analyte and the internal standard, and transfer it to a new tube or a well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate : A typical flow rate would be in the range of 0.3-0.6 mL/min.

-

Injection Volume : A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected.

-

-

Mass Spectrometric Detection :

-

Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (Midostaurin and its metabolites) and the internal standard (this compound) are monitored.

-

Quantification : The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

-

Conclusion

This compound is an indispensable tool for the accurate quantification of Midostaurin and its metabolites in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and metabolic data, which is crucial for the continued development and optimization of targeted cancer therapies. Understanding its chemical properties and the biological pathways it influences allows researchers to effectively utilize this compound in advancing the field of oncology drug development.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. clearsynth.com [clearsynth.com]

- 4. veeprho.com [veeprho.com]

- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound (CGP52421-d5) | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

An In-depth Technical Guide to the Structure and Synthesis of CGP52421-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of CGP52421-d5, a deuterated metabolite of the multi-kinase inhibitor, Midostaurin. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology. It includes detailed information on the compound's physicochemical properties, a proposed synthetic pathway, and protocols for relevant kinase inhibition assays. The guide also features visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction

CGP52421, also known as 3-Hydroxy Midostaurin, is a major active metabolite of Midostaurin (PKC412), a first-generation multi-targeted tyrosine kinase inhibitor. Midostaurin and its metabolites, including CGP52421 and CGP62221, are potent inhibitors of several key signaling kinases, such as FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR2), and protein kinase C alpha (PKCα).[1][2] These kinases are often dysregulated in various cancers, making them critical targets for therapeutic intervention. CGP52421-d5 is the deuterium-labeled analogue of CGP52421, which is frequently used as an internal standard in pharmacokinetic studies and metabolic research. The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the biological activity of the molecule.

Structure and Physicochemical Properties

CGP52421 is an indolocarbazole derivative and exists as a mixture of two epimers.[3][4] The core structure is related to staurosporine, a natural product known for its potent kinase inhibitory activity. The deuterated form, CGP52421-d5, typically involves the replacement of five hydrogen atoms with deuterium on the N-methyl benzamide moiety.

Table 1: Physicochemical Properties of CGP52421

| Property | Value | Reference |

| Molecular Formula | C₃₅H₃₀N₄O₅ | [5][6] |

| Molecular Weight | 586.6 g/mol | [5] |

| XLogP3-AA | 4.3 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Exact Mass | 586.22162007 Da | [5] |

| Monoisotopic Mass | 586.22162007 Da | [5] |

| Topological Polar Surface Area | 98 Ų | [5] |

| Heavy Atom Count | 44 | [5] |

| Formal Charge | 0 | [5] |

| Complexity | 1180 | [5] |

Note: The properties of CGP52421-d5 are expected to be very similar to the non-deuterated form, with a slight increase in molecular weight due to the deuterium atoms.

Synthesis of CGP52421-d5

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a staurosporine aglycone precursor:

-

Deuterated N-Methylation: The primary amine of the staurosporine aglycone is first acylated with benzoyl chloride. The resulting benzamide is then N-methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

-

Hydroxylation: The deuterated Midostaurin analogue is then hydroxylated to introduce the hydroxyl group at the 3-position of the indolocarbazole core. This can be achieved through either chemical or chemoenzymatic methods.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Benzoyl Staurosporine Aglycone

-

Dissolve staurosporine aglycone (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add benzoyl chloride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: N-Methylation with Deuterated Methyl Iodide

-

Dissolve the N-benzoyl staurosporine aglycone (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add deuterated methyl iodide (CD₃I, 1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to yield Midostaurin-d5.

Step 3: Hydroxylation to CGP52421-d5 (Chemoenzymatic Method)

-

Prepare a culture of a suitable microorganism known to express cytochrome P450 enzymes capable of hydroxylating indolocarbazoles (e.g., certain Streptomyces species).

-

Add the synthesized Midostaurin-d5 to the culture medium.

-

Incubate the culture under appropriate conditions (temperature, aeration, time) to allow for biocatalytic hydroxylation.

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract and purify the resulting CGP52421-d5 by preparative high-performance liquid chromatography (HPLC).

Quantitative Biological Data

CGP52421 exhibits potent inhibitory activity against several kinases. The following tables summarize the available quantitative data for the non-deuterated form.

Table 2: In Vitro Kinase Inhibitory Activity of CGP52421

| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |

| FLT3 (autophosphorylation) | ~132 | Culture Medium | [7] |

| FLT3 (autophosphorylation) | 9800 | Plasma | [7] |

| FLT3-ITD | 200-400 | Not Specified | [5] |

| FLT3 D835Y | 200-400 | Not Specified | [5] |

| VEGFR-2 | <400 | Not Specified | [5] |

| TRK-A | <400 | Not Specified | [5] |

Table 3: Pharmacokinetic Parameters of CGP52421 (in humans)

| Parameter | Value | Conditions | Reference |

| Elimination Half-life (t₁/₂) | 482 hours | Following oral administration of Midostaurin | [1][2] |

| Clearance | 0.501 L/h | Initial formation | [1][8] |

Experimental Protocols for Kinase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of CGP52421-d5 against its key kinase targets. These protocols can be adapted based on specific laboratory equipment and reagent availability.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute the FLT3 enzyme and a suitable substrate (e.g., AXLtide) in the 1x Kinase Buffer.

-

Prepare a solution of ATP in 1x Kinase Buffer.

-

Prepare serial dilutions of CGP52421-d5 in 1x Kinase Buffer containing a constant percentage of DMSO.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the test compound (CGP52421-d5) or vehicle control (DMSO).

-

Add the FLT3 enzyme solution to each well.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of CGP52421-d5 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

VEGFR2 Kinase Inhibition Assay

A similar ADP-Glo™ based protocol can be used for VEGFR2.

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer.

-

Dilute the VEGFR2 enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the 1x Kinase Buffer.

-

Prepare an ATP solution.

-

Prepare serial dilutions of CGP52421-d5.

-

-

Kinase Reaction and Detection:

-

Follow the same procedure as the FLT3 assay, substituting the FLT3 enzyme and substrate with VEGFR2 and its corresponding substrate.

-

PKCα Kinase Inhibition Assay

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer containing a PKC lipid activator.

-

Dilute the PKCα enzyme and a suitable substrate (e.g., CREBtide) in the 1x Kinase Buffer.

-

Prepare an ATP solution.

-

Prepare serial dilutions of CGP52421-d5.

-

-

Kinase Reaction and Detection:

-

Follow the same procedure as the FLT3 assay, using the PKCα enzyme, its specific substrate, and the appropriate reaction buffer.

-

Visualizations

Signaling Pathway of Midostaurin and its Metabolites

Caption: Signaling pathway of Midostaurin and its active metabolites.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

CGP52421-d5 is an essential tool for the preclinical and clinical development of Midostaurin and other related kinase inhibitors. Its well-defined structure and biological activity, coupled with its utility as an internal standard, make it invaluable for pharmacokinetic and pharmacodynamic studies. This guide provides a foundational understanding of CGP52421-d5, offering a proposed synthetic route and standardized protocols for its biological evaluation. The presented information is intended to support further research and development in the field of targeted cancer therapy.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Chemoenzymatic synthesis Home [pubs.rsc.org]

- 4. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Synthesis of N-protected staurosporinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]

- 8. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

The Role of 3-Hydroxy Midostaurin-d5 in the Pharmacokinetic Assessment of Midostaurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midostaurin, a multi-targeted kinase inhibitor, is a critical therapeutic agent for specific hematological malignancies. Its clinical efficacy is influenced by its complex metabolism, leading to the formation of active metabolites. Accurate quantification of these metabolites is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling. This technical guide delves into the pivotal role of 3-Hydroxy Midostaurin-d5 (CGP52421-d5) as an internal standard in the bioanalytical methods used to study the metabolism of Midostaurin. We provide a detailed overview of the metabolic pathways, quantitative data on Midostaurin and its metabolites, a comprehensive experimental protocol for their analysis, and a visual representation of the associated signaling cascades.

Introduction to Midostaurin Metabolism

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] This process results in the formation of two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[1] Both metabolites contribute to the overall pharmacological activity of the drug, exhibiting inhibitory effects on various protein kinases.[2] Given their significant presence and activity, understanding the exposure of these metabolites is as crucial as monitoring the parent drug.

3-Hydroxy Midostaurin, also known as CGP52421, is a significant metabolite of Midostaurin.[1] For the precise quantification of CGP52421 in biological matrices, a stable isotope-labeled internal standard is essential to ensure the accuracy and reliability of bioanalytical methods. This compound serves as this critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Role of this compound

This compound is a deuterated analog of the metabolite 3-Hydroxy Midostaurin (CGP52421). In quantitative bioanalysis, particularly LC-MS/MS, stable isotope-labeled internal standards are the gold standard. They are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes (in this case, deuterium).

The primary role of this compound is to correct for variability during the analytical process. This includes:

-

Sample Preparation: It accounts for any loss of analyte during extraction and purification steps.

-

Matrix Effects: It helps to compensate for the enhancement or suppression of the analyte's signal caused by other components in the biological matrix (e.g., plasma, serum).

-

Instrumental Variability: It corrects for fluctuations in the LC-MS/MS system's performance.

By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the concentration of the analyte, thereby improving the precision and accuracy of the measurement.

Quantitative Pharmacokinetic Data

The accurate quantification of Midostaurin and its metabolites is crucial for understanding their clinical pharmacology. The following table summarizes key pharmacokinetic parameters from a study in healthy subjects following a single 50 mg oral dose of [14C]midostaurin.[1]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-96h (ng*h/mL) | % of Total Radioactivity in Plasma (AUC0-96h) | t1/2 (h) |

| Midostaurin | 297 | 1.0 | 2950 | 22.0 | 20.3 |

| CGP62221 | 277 | 3.0 | 3710 | 27.7 | 33.4 |

| CGP52421 | 309 | 8.0 | 4380 | 32.7 | 495 |

Data extracted from He et al., 2017.[1]

Experimental Protocol: Quantification of Midostaurin and its Metabolites using LC-MS/MS

This section outlines a typical experimental protocol for the simultaneous quantification of Midostaurin, CGP62221, and CGP52421 in human plasma using this compound as an internal standard for CGP52421.[1]

Materials and Reagents

-

Midostaurin, CGP62221, and CGP52421 reference standards

-

This compound (CGP52421-d5) and other relevant deuterated internal standards

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (HPLC grade)

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution (containing this compound).

-

Add 2 mL of tert-butylmethylether.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes at 5°C.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: Agilent 1100 series or equivalent

-

Mass Spectrometer: Sciex API 4000 or equivalent

-

Column: Zorbax SB-C18, 2.1 x 30 mm, 3.5 µm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A detailed gradient program should be optimized to ensure separation of the analytes from matrix components. A typical starting condition would be 95% A, followed by a linear gradient to 95% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Midostaurin | 571.3 | 282.2 | 45 |

| CGP62221 | 557.3 | 282.2 | 45 |

| CGP52421 | 587.3 | 556.3 | 35 |

| This compound | 592.3 | 561.3 | 35 |

Note: The specific ion transitions and collision energies may require optimization based on the instrument used.

Visualizing Metabolic and Signaling Pathways

Midostaurin Metabolism Workflow

The following diagram illustrates the primary metabolic conversion of Midostaurin.

Caption: Metabolic pathway of Midostaurin.

Experimental Workflow for Metabolite Quantification

This diagram outlines the key steps in the bioanalytical process utilizing this compound.

Caption: Bioanalytical workflow for metabolite quantification.

FLT3 Signaling Pathway Inhibition by Midostaurin and Metabolites

Midostaurin and its active metabolites, including CGP52421, exert their therapeutic effect by inhibiting key signaling pathways, such as the one initiated by the FLT3 receptor tyrosine kinase.

Caption: Inhibition of the FLT3 signaling pathway.

Conclusion

The deuterated internal standard, this compound, is an indispensable tool for the accurate and precise quantification of the active Midostaurin metabolite, CGP52421. The use of robust and validated LC-MS/MS methods incorporating such standards is fundamental to elucidating the complex pharmacokinetics of Midostaurin and its contribution to clinical outcomes. This guide provides a comprehensive overview of the role of this compound, detailed experimental considerations, and the broader context of Midostaurin's metabolic and signaling pathways, serving as a valuable resource for professionals in drug development and clinical research.

References

3-Hydroxy Midostaurin-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy Midostaurin-d5, a deuterated analog of a major active metabolite of the multi-kinase inhibitor, Midostaurin. This document is intended for use by researchers, scientists, and drug development professionals, offering detailed information on its analytical specifications, the experimental protocols for its quantification, and its role in relevant biological signaling pathways.

Certificate of Analysis (Representative Data)

As direct access to a specific batch's Certificate of Analysis is typically provided only upon purchase, the following tables summarize representative quantitative data based on information from various chemical suppliers and analytical publications. This data is intended to serve as a reference for the expected quality and specifications of this compound.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | CGP52421-d5, N-((5S,6R,7R,9R)-16-hydroxy-6-methoxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide-d5 |

| Molecular Formula | C₃₅H₂₅D₅N₄O₅[1] |

| Molecular Weight | 591.68 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Analytical Data

| Test | Method | Specification |

| Purity (by HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ≥ 98% |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |

| Mass (by ESI-MS) | Electrospray Ionization Mass Spectrometry | [M+H]⁺ = 592.7 |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99% Deuterium incorporation |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

Biological Context and Signaling Pathways

3-Hydroxy Midostaurin is an active metabolite of Midostaurin, a potent inhibitor of multiple receptor tyrosine kinases.[2][3] Its deuterated form, this compound, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of the non-deuterated metabolite in biological matrices.[1] The primary targets of Midostaurin and its active metabolites are FMS-like tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC).[2]

FLT3 Signaling Pathway

Mutations in the FLT3 receptor are common in Acute Myeloid Leukemia (AML) and lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. Midostaurin and its metabolites inhibit this aberrant signaling.

References

A Technical Guide to 3-Hydroxy Midostaurin-d5 for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 3-Hydroxy Midostaurin-d5, a critical tool in the research and development of the multi-kinase inhibitor, Midostaurin. This document details commercially available sources, key quantitative data, and experimental applications, with a focus on its use as an internal standard in analytical methodologies.

Commercial Availability and Specifications

This compound, the deuterated stable isotope-labeled analog of a major active metabolite of Midostaurin, is available from several specialized chemical suppliers. Its primary application in a research setting is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays, ensuring accurate quantification of 3-Hydroxy Midostaurin in biological matrices.

Below is a summary of commercial suppliers and their product specifications. Please note that for the most accurate and up-to-date information, including lot-specific purity and isotopic enrichment, it is recommended to request a Certificate of Analysis directly from the supplier.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| MedChemExpress | This compound | HY-108263S | C₃₅H₂₅D₅N₄O₅ | 591.68 | Not specified | Deuterium labeled 3-Hydroxy Midostaurin.[1] |

| Simson Pharma Limited | This compound (CGP52421-d5) | M1170007 | C₃₅H₃₀N₄O₅ | 591.7 | Not specified | Accompanied by a Certificate of Analysis.[2] |

| Veeprho | This compound (Mixture of Diastereomers) | DVE001070 | C₃₅H₂₅D₅N₄O₅ | 591.68 | Not specified | Described as a deuterium-labeled analog of Midostaurin used as an internal standard.[3] |

| ARTIS STANDARDS | 3-Hydroxy Midostaurin D5 | AC0579 | C₃₅H₂₅D₅N₄O₅ | 591.67 | Not specified | Stable isotope impurity of Midostaurin. |

| Transfochem | 3-Hydroxy Midostaurin Epimer II-D5 | TCC0579b | C₃₅H₂₅D₅N₄O₅ | 591.68 | 95.06% | Impurity of Midostaurin.[4] |

| LGC Standards | This compound | TRC-H939986 | C₃₅D₅H₂₅N₄O₅ | 591.667 | Not specified | Available in various quantities with exact weight packaging.[5] |

| Clearsynth | 3-Hydroxy Midostaurin D5 | CS-T-60753 | Not specified | Not specified | Not specified | Unlabeled CAS No: 179237-49-1.[6] |

Midostaurin and its Metabolites: A Pharmacokinetic Overview

Midostaurin undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[7][8] This process results in the formation of two major active metabolites: 3-Hydroxy Midostaurin (CGP52421) and O-Desmethyl Midostaurin (CGP62221).[8] These metabolites contribute to the overall pharmacological activity of the drug. Understanding the pharmacokinetic properties of Midostaurin and its metabolites is crucial for interpreting preclinical and clinical data.

| Compound | Half-life (t½) | Primary Metabolizing Enzyme | Key Pharmacokinetic Characteristics |

| Midostaurin | ~20 hours | CYP3A4 | Oral multi-targeted tyrosine kinase inhibitor.[9] |

| 3-Hydroxy Midostaurin (CGP52421) | ~495 hours | CYP3A4 | A major active metabolite with a significantly longer half-life than the parent drug.[8] |

| O-Desmethyl Midostaurin (CGP62221) | ~33 hours | CYP3A4 | Another major active metabolite.[8] |

Experimental Protocol: Quantification of 3-Hydroxy Midostaurin in Plasma using LC-MS/MS

The following is a representative protocol for the quantitative analysis of 3-Hydroxy Midostaurin in a biological matrix, such as human plasma, utilizing this compound as an internal standard (IS). This method is based on established principles of bioanalytical method development for small molecules.

1. Materials and Reagents

-

3-Hydroxy Midostaurin analytical standard

-

This compound (Internal Standard)

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Midostaurin and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the 3-Hydroxy Midostaurin stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound IS at an appropriate concentration.

3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-Hydroxy Midostaurin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the unknown samples from the calibration curve.

Visualizing Molecular Pathways and Processes

Metabolic Pathway of Midostaurin

Midostaurin is metabolized in the liver by CYP3A4, leading to the formation of its two primary active metabolites, 3-Hydroxy Midostaurin and O-Desmethyl Midostaurin.

Caption: Metabolic conversion of Midostaurin by CYP3A4.

FLT3 Signaling Pathway Inhibition by Midostaurin

Midostaurin is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver in certain types of acute myeloid leukemia (AML).[1] By blocking the ATP-binding site of FLT3, Midostaurin prevents its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1]

Caption: Midostaurin inhibits the FLT3 signaling pathway.

Experimental Workflow for Bioanalysis

The use of this compound as an internal standard is a critical step in the bioanalytical workflow for quantifying 3-Hydroxy Midostaurin in complex biological samples.

Caption: Workflow for LC-MS/MS analysis with an internal standard.

References

- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Midostaurin and its Active Metabolites: A Technical Guide for Researchers

An In-depth Examination of the Multi-Kinase Inhibitor and its Pharmacologically Active Derivatives, CGP62221 and CGP52421

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-kinase inhibitor midostaurin and its principal active metabolites, CGP62221 and CGP52421. It is designed to be a core resource for researchers and professionals involved in oncology drug discovery and development, offering detailed information on the mechanism of action, pharmacokinetics, and relevant experimental methodologies.

Core Concepts: Mechanism of Action and Target Profile

Midostaurin is a potent, orally available multi-targeted kinase inhibitor that, along with its major active metabolites, CGP62221 and CGP52421, targets a range of kinases implicated in cancer cell proliferation and survival. The primary targets include FMS-like tyrosine kinase 3 (FLT3), KIT, protein kinase C (PKC), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).

Inhibition of both wild-type and mutated forms of FLT3 is a key mechanism of action, particularly in the context of Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent and associated with a poor prognosis. Midostaurin and its metabolites bind to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways crucial for cell growth and survival, such as the STAT5, PI3K/Akt, and MAPK pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in malignant cells.

The metabolite CGP62221 (O-demethylated midostaurin) generally exhibits comparable or slightly greater potency than the parent drug, while CGP52421 (hydroxylated midostaurin) is less potent in its anti-proliferative effects but retains activity in other assays, such as the inhibition of histamine release.

Quantitative Data Summary

The following tables summarize the key quantitative data for midostaurin and its active metabolites.

Table 1: In Vitro Inhibitory Activity (IC50)

| Compound | Target/Assay | IC50 (nM) | Cell Line/System | Reference |

| Midostaurin | FLT3 (enzymatic assay) | ~11 | - | |

| Midostaurin | FLT3-ITD (cellular assay) | <10 | Ba/F3-FLT3-ITD | |

| Midostaurin | KIT D816V (cellular assay) | ~30 | Ba/F3-KIT D816V | |

| Midostaurin | SYK (enzymatic assay) | 20.8 | - | |

| Midostaurin | Cell Proliferation (HMC-1.1/1.2) | 50 - 250 | HMC-1.1, HMC-1.2 | |

| CGP62221 | Cell Proliferation (HMC-1.1/1.2) | 50 - 250 | HMC-1.1, HMC-1.2 | |

| CGP52421 | Cell Proliferation (HMC-1.1/1.2) | >1000 | HMC-1.1, HMC-1.2 | |

| Midostaurin | IgE-dependent Histamine Release | <1000 | Blood Basophils | |

| CGP62221 | IgE-dependent Histamine Release | <1000 | Blood Basophils | |

| CGP52421 | IgE-dependent Histamine Release | <1000 | Blood Basophils |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Midostaurin | CGP62221 | CGP52421 | Reference |

| Half-life (t1/2) | ~21 hours | ~32 hours | ~482 hours | |

| Time to Peak Concentration (Tmax) | 1-3 hours (fasting) | - | - | |

| Protein Binding | >99.8% | >99.8% | >99.8% | |

| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 | |

| Elimination | Primarily fecal | Primarily fecal | Primarily fecal |

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways downstream of the FLT3 receptor and the points of inhibition by midostaurin and its active metabolites.

Caption: Inhibition of FLT3 Signaling by Midostaurin.

Experimental Workflow: Identification of Resistance Mechanisms

This diagram outlines a typical workflow for identifying and characterizing mechanisms of resistance to midostaurin in a laboratory setting.

Caption: Workflow for Identifying Midostaurin Resistance.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic or cytostatic effects of midostaurin and its metabolites on cancer cell lines.

Materials:

-

FLT3-mutant cell line (e.g., MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Midostaurin, CGP62221, CGP52421 stock solutions (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of midostaurin and its metabolites in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis of FLT3 Signaling

This protocol is for examining the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

-

FLT3-mutant cell line

-

Midostaurin, CGP62221, CGP52421

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of compounds for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Quantification of Midostaurin and Metabolites in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of midostaurin and its metabolites in plasma samples.

Materials:

-

Plasma samples

-

Midostaurin, CGP62221, CGP52421 analytical standards

-

Internal standard (e.g., deuterated midostaurin)

-

Acetonitrile

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 HPLC column

Procedure:

-

Sample Preparation: To a plasma sample, add the internal standard and precipitate the proteins with acetonitrile. Centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode and monitor for the specific precursor-to-product ion transitions for midostaurin, CGP62221, CGP52421, and the internal standard.

-

-

Quantification: Generate a standard curve using the analytical standards and quantify the concentrations of the analytes in the plasma samples based on the peak area ratios relative to the internal standard.

This technical guide serves as a foundational resource for researchers working with midostaurin and its active metabolites. For further detailed information, it is recommended to consult the primary literature cited in the references.

An In-Depth Technical Guide to the Pharmacokinetics of Midostaurin and its Active Metabolites, CGP62221 and CGP52421

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is attributed not only to the parent drug but also to its two major active metabolites, CGP62221 and CGP52421. A thorough understanding of the pharmacokinetic profiles of midostaurin and these metabolites is crucial for optimizing dosing strategies, predicting drug-drug interactions, and informing further clinical development. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of midostaurin and its key metabolites, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Pharmacokinetic Profiles of Midostaurin and its Metabolites

The pharmacokinetic properties of midostaurin and its metabolites have been characterized in several clinical studies. Following oral administration, midostaurin is rapidly absorbed. It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to form CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[1][2] Both metabolites are pharmacologically active.[2]

Absorption and Distribution

Midostaurin reaches maximum plasma concentrations (Tmax) within 1 to 3 hours after oral administration.[3] The pharmacokinetic profile of midostaurin is time-dependent. After repeated dosing, plasma concentrations of midostaurin and CGP62221 increase during the first few days, followed by a decline before reaching a steady state. In contrast, the concentration of CGP52421, which has a significantly longer half-life, steadily increases and accumulates over time.[4][5]

Metabolism and Excretion

The metabolism of midostaurin is predominantly mediated by CYP3A4.[1] This makes it susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme. Co-administration with a strong CYP3A4 inhibitor like ketoconazole can increase midostaurin exposure by more than ten-fold, while a strong inducer like rifampicin can decrease its exposure by over ten-fold.[6] The primary route of excretion for midostaurin and its metabolites is through the feces.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for midostaurin and its active metabolites, CGP62221 and CGP52421, as reported in healthy volunteers and patients.

Table 1: Single-Dose Pharmacokinetic Parameters of Midostaurin and its Metabolites in Healthy Volunteers

| Parameter | Midostaurin | CGP62221 | CGP52421 |

| Tmax (hours) | ~1-3 | - | - |

| Terminal Half-life (hours) | ~21 | ~32 | ~482 |

Data compiled from FDA clinical pharmacology reviews.[4]

Table 2: Trough Plasma Concentrations of Midostaurin and its Metabolites in AML Patients

| Analyte | Stable Responders (µM) | Partial Responders (µM) | Non-responders (µM) |

| Midostaurin | 3.8 | 1.7 | 0.8 |

| CGP62221 | 3.7 | 2.6 | 1.5 |

| CGP52421 | 21.2 | 14.6 | 14.4 |

Data from a phase I/II clinical trial in patients with AML.[3]

Table 3: Effect of CYP3A4 Modulators on the Pharmacokinetics of Midostaurin and its Metabolites

| Co-administered Drug | Effect on Midostaurin | Effect on CGP62221 | Effect on CGP52421 |

| Ketoconazole (CYP3A4 Inhibitor) | ~10-fold increase in AUC | ~1.2-fold increase in trough concentration | ~1.3-fold increase in trough concentration |

| Rifampicin (CYP3A4 Inducer) | ~96% decrease in AUC | ~92% decrease in AUC | ~59% decrease in AUC |

AUC: Area under the curve. Data compiled from drug-drug interaction studies.[4][6]

Experimental Protocols

The quantification of midostaurin and its metabolites in biological matrices is typically performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Bioanalytical Method for Quantification in Plasma

1. Sample Preparation:

-

Protein Precipitation: A common and straightforward method involves the precipitation of plasma proteins. To a plasma sample, a solution of methanol containing an internal standard (e.g., midostaurin-d5) is added. After vortexing and centrifugation, the supernatant is collected for analysis.[7]

-

Liquid-Liquid Extraction: For a cleaner sample, liquid-liquid extraction can be employed. Plasma samples are mixed with an internal standard solution, water, and an organic solvent such as tert-butylmethylether. After vortexing and centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted for injection into the LC-MS/MS system.[8]

2. Chromatographic Separation:

-

A C18 reverse-phase column is typically used for the separation of midostaurin and its metabolites.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[7]

3. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode with a heated electrospray ionization (HESI) source is used for detection.[7]

-

Specific precursor-to-product ion transitions are monitored for midostaurin, CGP62221, CGP52421, and the internal standard to ensure selectivity and accurate quantification.[8]

4. Method Validation:

-

The assay should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effects to ensure reliable results.[7]

Visualizations

Midostaurin Metabolic Pathway

Caption: CYP3A4-mediated metabolism of midostaurin.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study.

Signaling Pathways

Midostaurin and its active metabolites exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases. The primary targets include FLT3 and KIT, which are often mutated and constitutively active in AML and systemic mastocytosis, respectively.

References

- 1. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Methodological & Application

Application Note: Quantitative Analysis of Midostaurin and its Metabolite in Human Plasma using 3-Hydroxy Midostaurin-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation and for advanced systemic mastocytosis (SM).[1][2][3] It functions by inhibiting multiple receptor tyrosine kinases, including FLT3 and KIT, thereby blocking signaling pathways that promote the proliferation of cancer cells and inducing apoptosis.[4][5]

Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites, CGP62221 and CGP52421 (3-Hydroxy Midostaurin).[6][7][8] Due to significant interindividual variability in its pharmacokinetics and the potential for drug-drug interactions involving the CYP3A4 pathway, therapeutic drug monitoring (TDM) is crucial to optimize dosing and ensure patient safety.[8][9]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Midostaurin and its metabolites in biological matrices due to its high sensitivity and selectivity.[10] To ensure the accuracy and precision of quantitative results, an internal standard (IS) is employed to correct for variability during sample preparation and analysis.[10][11][12] A stable isotope-labeled (SIL) internal standard is the gold standard, as its physicochemical properties are nearly identical to the analyte.[10][13]

This application note details a validated LC-MS/MS method for the simultaneous quantification of Midostaurin and its active metabolite, 3-Hydroxy Midostaurin (CGP52421), in human plasma using 3-Hydroxy Midostaurin-d5 as the internal standard.

Analyte and Internal Standard Details

The method involves the quantification of the parent drug, its major hydroxylated metabolite, and the use of a deuterated analog of the metabolite as an internal standard.[14]

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| Midostaurin | Analyte | C₃₅H₃₀N₄O₄ | 570.64 |

| 3-Hydroxy Midostaurin (CGP52421) | Active Metabolite | C₃₅H₃₀N₄O₅ | 586.64 |

| This compound | Internal Standard | C₃₅H₂₅D₅N₄O₅ | 591.67 |

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation procedure is used to extract the analytes and internal standard from the plasma matrix.

-

Step 1: Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 50 µL of the internal standard working solution (this compound in methanol) to each tube.

-

Step 3: Add 250 µL of acetonitrile to precipitate plasma proteins.[15]

-

Step 4: Vortex mix each tube for 30 seconds to ensure thorough mixing.

-

Step 5: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Step 6: Carefully transfer 200 µL of the clear supernatant into an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 4.5 |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Heated Electrospray Ionization (HESI) |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 350 °C |

| Desolvation Gas | Nitrogen |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Table 3: SRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Midostaurin | 571.3 | 282.1 |

| 3-Hydroxy Midostaurin | 587.3 | 282.1 |

| This compound (IS) | 592.3 | 287.1 |

Data Presentation and Results

Method Validation Summary

The method was validated according to established bioanalytical guidelines. A summary of the performance characteristics is presented below.

Table 4: Method Validation Results

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 8.5% |

| Inter-day Precision (%RSD) | < 10.2% |

| Accuracy (Bias %) | Within ±10% |

| Matrix Effect | Minimal (<15%) |

| Recovery | > 85% |

| Stability (Bench-top, Freeze-thaw) | Stable |

Mandatory Visualizations

Caption: Experimental workflow for sample preparation and analysis.

Caption: Midostaurin mechanism of action on key signaling pathways.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific tool for the quantitative determination of Midostaurin and its active metabolite, 3-Hydroxy Midostaurin, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and procedural losses. This method is well-suited for therapeutic drug monitoring and pharmacokinetic research, facilitating dose optimization and enhancing the safe and effective use of Midostaurin in clinical practice.[9]

References

- 1. ashpublications.org [ashpublications.org]

- 2. nbinno.com [nbinno.com]

- 3. Midostaurin Monograph for Professionals - Drugs.com [drugs.com]

- 4. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 5. cancercareontario.ca [cancercareontario.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biopharmaservices.com [biopharmaservices.com]

- 11. cerilliant.com [cerilliant.com]

- 12. nebiolab.com [nebiolab.com]

- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. veeprho.com [veeprho.com]

- 15. researchgate.net [researchgate.net]

Application Note and Protocol for the Quantification of Midostaurin using 3-Hydroxy Midostaurin-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Accurate quantification of Midostaurin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the quantification of Midostaurin in human plasma or serum using a stable isotope-labeled internal standard, 3-Hydroxy Midostaurin-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Signaling Pathway of Midostaurin

Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase (KIT). In AML, mutations in FLT3 are common and lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Midostaurin inhibits the autophosphorylation of both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. Similarly, in systemic mastocytosis, activating mutations in KIT are prevalent. Midostaurin effectively inhibits KIT signaling. The downstream pathways affected by Midostaurin inhibition include the PI3K/AKT, MAPK (RAS/MEK/ERK), and STAT5 signaling cascades, ultimately leading to cell cycle arrest and apoptosis in malignant cells.

Experimental Workflow

The following diagram outlines the major steps in the quantification of Midostaurin from plasma or serum samples.

Detailed Experimental Protocols

Materials and Reagents

-

Midostaurin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma/serum (drug-free)

Stock and Working Solutions Preparation

-

Midostaurin Stock Solution (1 mg/mL): Accurately weigh and dissolve Midostaurin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Midostaurin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Recommended Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Recommended Conditions |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500 - 550°C |

| Capillary Voltage | 3.0 - 4.0 kV |

| Collision Gas | Argon |

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |

| Midostaurin | 571.2 | 348.1 / 362.1 | To be optimized |

| This compound | To be determined | To be determined | To be optimized |

It is anticipated that the precursor ion for this compound will be approximately m/z 591.7, reflecting the addition of an oxygen atom and five deuterium atoms compared to Midostaurin.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Midostaurin in human plasma/serum.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.01 - 8.00 mg/L (equivalent to 10 - 8000 ng/mL)[1] |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low | 30 | < 10 | < 10 | 90 - 110 |

| Mid | 300 | < 10 | < 10 | 90 - 110 |

| High | 6000 | < 10 | < 10 | 90 - 110 |

| LLOQ: Lower Limit of Quantification |

Table 3: Recovery and Matrix Effect

| Parameter | Midostaurin | This compound |

| Extraction Recovery (%) | > 85 | > 85 |

| Matrix Effect (%) | 90 - 110 | 90 - 110 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Midostaurin in human plasma or serum using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reproducible, making it suitable for a wide range of research and clinical applications. Adherence to the outlined procedures will enable researchers and drug development professionals to obtain reliable and accurate data for pharmacokinetic and therapeutic drug monitoring studies of Midostaurin.

References

Application Notes and Protocols for Midostaurin Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Therapeutic drug monitoring of Midostaurin in human plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of Midostaurin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with a validated LC-MS/MS method for quantification.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the recovery, purity, and overall quality of the analytical results. Below is a summary of quantitative data for different sample preparation methods for Midostaurin analysis in human plasma.

| Parameter | Protein Precipitation (Methanol) | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (tert-butylmethylether) | Solid-Phase Extraction (C8 Sorbent) |

| Recovery | 61% - 128%[2] | Information not available | >90% (radioactivity)[3] | ≥92.3% (for other anticancer drugs)[4] |

| Matrix Effect | Compensated by internal standard[5] | Information not available | Minimized by extraction[3] | Minimized by wash steps[4] |

| Lower Limit of Quantification (LLOQ) | 75 ng/mL[6] | 0.01 mg/L (10 ng/mL)[7] | 20 ng/mL[3] | Information not available |